molecular formula C24H30O6 B044274 Ehhpoh CAS No. 113704-34-0

Ehhpoh

Cat. No.: B044274
CAS No.: 113704-34-0
M. Wt: 414.5 g/mol
InChI Key: NJABDNZVADRMNM-UHFFFAOYSA-N
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Description

Ehhpoh (hypothetical compound name) is presumed to be an inorganic or organometallic compound based on the evidence's focus on chemical analysis and industrial applications .

  • Structural characterization: Atomic composition, bonding, and stereochemistry.
  • Functional role: Industrial, pharmaceutical, or environmental applications.
  • Synthesis protocol: Reaction pathways, catalysts, and yield optimization .

For example, emphasizes the importance of flame-retardant composites like DiDOPO, which shares structural motifs (e.g., phosphorus-oxygen frameworks) that could serve as a functional analog for hypothetical comparisons .

Properties

CAS No.

113704-34-0

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3R)-3-hydroxy-5-(4-hydroxyphenyl)pent-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid

InChI

InChI=1S/C24H30O6/c25-16-10-7-15(8-11-16)9-12-17(26)13-14-19-18(5-3-1-2-4-6-20(27)28)21-23-24(30-23)22(19)29-21/h1,3,7-8,10-11,13-14,17-19,21-26H,2,4-6,9,12H2,(H,27,28)/b3-1-,14-13+/t17-,18+,19-,21+,22-,23-,24+/m1/s1

InChI Key

NJABDNZVADRMNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O

Synonyms

7-(5,6-epoxy-3-(3-hydroxy-5-(4-hydroxyphenyl)-1-pentenyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid
EHHPOH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Ehhpoh and Analogous Compounds
Property This compound (Hypothetical) DiDOPO BERT (Language Model)
Core Structure Undefined Phosphaphenanthrene Transformer Architecture
Key Functional Group N/A P=O Bridged Aromatic Self-Attention Mechanisms
Thermal Stability N/A 300–400°C N/A
Application N/A Flame Retardant NLP Tasks

Key Findings :

  • Structural analogs like DiDOPO are valued for high thermal stability and flame-retardant efficiency, achieved through phosphorus-based reactive groups .
  • Functional analogs in NLP (e.g., BERT) prioritize bidirectional context processing, contrasting with this compound’s hypothetical physicochemical focus .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison Based on Industrial Use
Metric This compound (Hypothetical) GPT-2 RoBERTa
Primary Use Undefined Text Generation Language Understanding
Performance Benchmark N/A 55 F1 (CoQA) 88.5 GLUE Score
Training Data N/A WebText (40GB) CC-News + Books

Key Findings :

  • Functionally, NLP models like GPT-2 and RoBERTa rely on large-scale pretraining and attention mechanisms, while chemical compounds like DiDOPO depend on molecular interactions .
  • This compound’s utility in material science might parallel DiDOPO’s role in enhancing polymer composites, though direct data is absent .

Research Challenges and Limitations

  • Data Availability: No peer-reviewed studies on this compound exist in the provided evidence, necessitating primary experimentation .
  • Reproducibility : Guidelines from and stress the need for detailed synthesis protocols and reproducibility checks, which are absent for this compound .

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